molecular formula C15H14O5S B6409278 2-Methoxy-3-(4-methylsulfonylphenyl)benzoic acid CAS No. 1261934-37-5

2-Methoxy-3-(4-methylsulfonylphenyl)benzoic acid

Cat. No.: B6409278
CAS No.: 1261934-37-5
M. Wt: 306.3 g/mol
InChI Key: IXBKOGHKYBMJPX-UHFFFAOYSA-N
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Description

2-Methoxy-3-(4-methylsulfonylphenyl)benzoic acid is a novel compound that has garnered scientific interest due to its potential biological and industrial applications. The molecular formula of this compound is C15H14O5S, and it has a molecular weight of 306.33 g/mol .

Properties

IUPAC Name

2-methoxy-3-(4-methylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5S/c1-20-14-12(4-3-5-13(14)15(16)17)10-6-8-11(9-7-10)21(2,18)19/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXBKOGHKYBMJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1C(=O)O)C2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691656
Record name 4'-(Methanesulfonyl)-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261934-37-5
Record name 4'-(Methanesulfonyl)-2-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(4-methylsulfonylphenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general synthetic route involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(4-methylsulfonylphenyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or hydrocarbons.

Scientific Research Applications

2-Methoxy-3-(4-methylsulfonylphenyl)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(4-methylsulfonylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors. Detailed studies are required to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-3-(4-trifluoromethylphenyl)benzoic acid
  • 2-Methoxy-3-(4-chlorophenyl)benzoic acid
  • 2-Methoxy-3-(4-nitrophenyl)benzoic acid

Uniqueness

2-Methoxy-3-(4-methylsulfonylphenyl)benzoic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxy and methylsulfonyl groups may enhance its solubility, reactivity, and potential biological activities compared to similar compounds.

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